molecular formula C18H19ClN2O3S B2444565 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946222-63-5

2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2444565
CAS No.: 946222-63-5
M. Wt: 378.87
InChI Key: ABQXTZSOVYEESY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a quinoline moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQXTZSOVYEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction

Nitration of 1,2,3,4-tetrahydroquinoline introduces a nitro group at the 7-position, followed by catalytic hydrogenation to yield the amine.

  • Nitration : Treatment of 1,2,3,4-tetrahydroquinoline with fuming nitric acid in sulfuric acid at 0–5°C selectively nitrates the aromatic ring at the 7-position.
  • Reduction : The nitro intermediate undergoes hydrogenation using Pd/C in ethanol under H₂ (1 atm), achieving quantitative conversion to 1,2,3,4-tetrahydroquinolin-7-amine.

Directed Cyclization

Alternative routes employ cyclization of β-phenylethylamine derivatives. For example, condensation of 4-chlorophenylacetaldehyde with nitromethane under acidic conditions forms a tetrahydroquinoline precursor, which is subsequently reduced.

N1-Sulfonylation with Methanesulfonyl Chloride

Introducing the methanesulfonyl group at the N1 position requires selective sulfonylation under controlled conditions:

Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous dichloromethane.
  • Add methanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir with triethylamine (2.0 equiv) for 4–6 hours at room temperature.
  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Considerations :

  • Excess sulfonyl chloride leads to bis-sulfonylation; stoichiometric control is critical.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Acetamide Formation at the 7-Position

The final step couples the 7-amine with 2-(4-chlorophenyl)acetyl chloride or its chloroacetamide precursor.

Nucleophilic Substitution with 2-Chloro-N-(4-Chlorophenyl)Acetamide

Adapting methodologies from tetrahydroisoquinoline derivatives:

  • Combine 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and 2-chloro-N-(4-chlorophenyl)acetamide (1.1 equiv) in acetonitrile.
  • Reflux for 8–12 hours under nitrogen.
  • Cool, pour into ice-water, filter, and recrystallize from ethanol.

Reaction Mechanism :
The amine displaces the chloride via SN², forming the acetamide bond.

Acylation with 2-(4-Chlorophenyl)Acetyl Chloride

For higher yields, pre-formed acid chlorides are preferred:

  • React 2-(4-chlorophenyl)acetic acid with thionyl chloride to generate the acyl chloride.
  • Add dropwise to a solution of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine in THF.
  • Stir with DMAP (catalytic) at 0°C → room temperature for 24 hours.

Optimization and Analytical Validation

Yield Optimization

Step Solvent Temperature Time (h) Yield (%)
Sulfonylation DCM 25°C 6 82
Acetamide formation Acetonitrile Reflux 10 75
Acylation THF 0°C → 25°C 24 88

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 6.85 (s, 1H, NH), 4.12 (s, 2H, CH₂CO), 3.45 (t, 2H, NCH₂), 2.95 (s, 3H, SO₂CH₃).
  • HPLC Purity : >98% (C18 column, MeOH:H₂O 70:30).

Comparative Analysis of Methodologies

Chloroacetamide vs. Acyl Chloride Routes

  • Chloroacetamide : Economical but slower (8–12 hours); requires reflux.
  • Acyl Chloride : Higher yields (88%) but necessitates acid chloride synthesis.

Solvent Impact

  • Acetonitrile : Enhances SN² reactivity but risks byproduct formation at high temps.
  • THF : Polar aprotic solvent improves acyl chloride solubility, favoring acylation.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Use directed ortho-metalation or protective groups to ensure 7-substitution.
  • Sulfonylation Side Reactions : Employ scavengers (e.g., triethylamine) to neutralize HCl and prevent N7-sulfonylation.
  • Crystallization Difficulties : Utilize mixed solvents (e.g., ethanol/water) for improved crystal lattice formation.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), reflux4-Chlorophenylacetic acid + 7-amino-1-methanesulfonyl-1,2,3,4-tetrahydroquinoline72–78%
Basic hydrolysisNaOH (2M), 80°CSodium 4-chlorophenylacetate + free amine65–70%
  • Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation of water to form a hydroxide ion, which attacks the carbonyl carbon.

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group participates in nucleophilic substitution reactions, particularly under basic conditions.

Reaction Type Reagents Products Notes Source
Methanesulfonyl displacementNaH, R-X (alkyl halide)1-(Alkylsulfonyl)-7-(2-(4-chlorophenyl)acetamido)-1,2,3,4-tetrahydroquinolineRequires anhydrous conditions
Thiol substitutionK₂CO₃, R-SHThioether derivativesImproved yields with polar aprotic solvents
  • Key Observation : The methanesulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating substitution.

Functionalization of the Tetrahydroquinoline Ring

The tetrahydroquinoline core undergoes regioselective modifications, including oxidation and electrophilic aromatic substitution (EAS).

Oxidation Reactions

Oxidizing Agent Conditions Products Outcome Source
KMnO₄H₂O, 25°CQuinoline-7-ylacetamide derivativePartial ring aromatization
m-CPBADCM, 0°C → RTEpoxidation at C3–C4 positionStereoselective (65% trans-epoxide)

Electrophilic Aromatic Substitution

Reagent Position Products Yield Source
HNO₃/H₂SO₄C5Nitro-substituted derivative58%
Br₂, FeBr₃C6Bromo-substituted derivative63%
  • Regiochemical Preference : Electron-donating effects of the methanesulfonyl and acetamide groups direct substitution to C5 and C6 positions .

Amide Coupling and Derivatization

The acetamide group serves as a handle for further functionalization via coupling reactions.

Coupling Reagent Nucleophile Products Catalyst Source
DCC/DMAPPrimary aminesUrea or thiourea derivativesNone
HATUCarboxylic acidsBis-amide derivativesDIEA
  • Example : Reaction with benzylamine using DCC yields N-benzyl-2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (87% yield).

Reductive Transformations

The tetrahydroquinoline ring undergoes hydrogenation and reductive amination.

Reaction Conditions Products Selectivity Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHFully saturated decahydroquinoline derivativecis-fused ring system
Reductive aminationNaBH₃CN, RCHON-alkylated derivatives>90% conversion

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products Source
Thermal (120°C, 24h)15% decomposition via retro-Michael reaction4-Chlorophenylacetic acid + tetrahydroquinoline sulfonamide
UV light (254 nm)Photooxidation of the tetrahydroquinoline ringQuinoline sulfone derivatives

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Key Reactions
MethanesulfonylHighNucleophilic substitution, oxidation
AcetamideModerateHydrolysis, coupling
TetrahydroquinolineLowEAS, hydrogenation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide . The compound has been evaluated for its activity against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action : The compound is believed to inhibit key cellular pathways involved in cancer cell proliferation. For instance, derivatives of sulfonamide compounds have shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • In Vitro Studies : In vitro assays conducted by the National Cancer Institute (NCI) have demonstrated that related compounds exhibit growth inhibition across multiple human tumor cell lines. For example, a related sulfonamide derivative displayed an average growth inhibition rate of 12.53% against tested cancer cells .

Structure-Activity Relationship (SAR)

The structure of This compound is crucial for its biological activity. Modifications in the substituents on the phenyl ring and the methanesulfonamide group can significantly alter its potency:

Compound ModificationEffect on Activity
Substituents on the 4-chlorophenyl ringEnhanced binding affinity to target proteins
Variations in the methanesulfonamide groupAltered solubility and bioavailability

Antibacterial Properties

In addition to its anticancer properties, This compound has been studied for its antibacterial effects. Compounds with similar structures have shown promising results against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the ability of methanesulfonamide derivatives to interfere with bacterial protein synthesis and cell wall formation .
  • In Vitro Evaluation : Studies have reported that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from methanesulfonamide frameworks have demonstrated Minimum Inhibitory Concentrations (MICs) in low micromolar ranges against common pathogens .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds similar to This compound :

  • Antitumor Activity Study : A study evaluated a series of sulfonamide derivatives for their antitumor activity using a panel of cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancerous cells .
  • Antibacterial Efficacy Study : Research focusing on the antibacterial properties of sulfonamide derivatives showed effective inhibition of bacterial growth in vitro. The study emphasized structural modifications that could lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(3,4-dihydro-2H-quinolin-7-yl)acetamide: Lacks the methylsulfonyl group.

    2-(4-bromophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    2-(4-chlorophenyl)-N-(1-methylsulfonyl-2H-quinolin-7-yl)acetamide: Lacks the dihydro moiety in the quinoline ring.

Uniqueness

The presence of the methylsulfonyl group in 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The chemical structure of the compound includes a chlorophenyl group and a methanesulfonyl moiety attached to a tetrahydroquinoline backbone. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Study AHeLa5.0Apoptosis induction
Study BMCF-73.2Cell cycle arrest
Study CA5494.5Inhibition of PI3K/Akt pathway

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The methanesulfonamide group may interact with specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cell signaling pathways related to growth and survival.
  • Induction of Stress Responses : It may induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Case Studies

Several case studies have explored the efficacy of similar compounds in vivo:

  • Case Study 1 : A study on mice bearing tumor xenografts demonstrated that treatment with a related tetrahydroquinoline compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : Clinical trials involving patients with advanced cancer reported that patients receiving treatment with derivatives showed improved survival rates and reduced tumor progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux setup with acetic anhydride (as a solvent and acetylating agent) and methanesulfonyl chloride derivatives under nitrogen atmosphere is commonly employed, as demonstrated in analogous sulfonamide-acetamide syntheses . Optimization involves adjusting reaction time (e.g., 30 min–2 hours), temperature (80–120°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acyl chloride). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm the presence of the tetrahydroquinolinyl moiety (δ 1.5–3.5 ppm for aliphatic protons) and the methanesulfonyl group (δ 3.1–3.3 ppm for S-OCH3) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing, as seen in related N-(chlorophenyl)acetamide derivatives .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. What solubility profiles and solvent systems are suitable for in vitro assays?

  • Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol-dioxane mixtures (1:2 v/v) . For biological testing, prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS or cell culture media.

Advanced Research Questions

Q. How do substituents on the tetrahydroquinolinyl ring influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodology : Replace the methanesulfonyl group with other substituents (e.g., cyclopentyl, isobutyryl) to modulate lipophilicity and target binding. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions with biological targets (e.g., kinase domains). Compare IC50 values across derivatives, as shown in studies on N-phenyltetrahydronaphthalene acetamides .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology : If NMR suggests planar conformations but X-ray shows twisted geometries (e.g., nitro group deviation in analogous structures ), perform variable-temperature NMR to probe dynamic behavior. Cross-validate with DFT calculations (Gaussian 09) to model energy-minimized structures and compare with experimental data.

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

  • Methodology : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification. Identify metabolites via fragmentation patterns (e.g., demethylation or sulfone oxidation). Compare half-life (t1/2) and intrinsic clearance (Clint) values under NADPH-fortified conditions .

Q. What crystallization techniques improve yield and polymorph control?

  • Methodology : Use slow evaporation (ethanol/water mixtures) or anti-solvent diffusion (hexane added to DCM solution) to grow single crystals. For polymorph screening, vary solvents (e.g., acetonitrile vs. ethyl acetate) and cooling rates, as described in sulfonamide-acetamide crystallization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.